N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Brand Name: Vulcanchem
CAS No.: 904825-90-7
VCID: VC8315376
InChI: InChI=1S/C24H26N4O2S/c29-31(30,22-11-10-18-6-1-2-7-19(18)17-22)27-21-9-5-8-20(16-21)23-12-13-24(26-25-23)28-14-3-4-15-28/h5,8-13,16-17,27H,1-4,6-7,14-15H2
SMILES: C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CC=CC(=C3)C4=NN=C(C=C4)N5CCCC5
Molecular Formula: C24H26N4O2S
Molecular Weight: 434.6 g/mol

N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

CAS No.: 904825-90-7

Cat. No.: VC8315376

Molecular Formula: C24H26N4O2S

Molecular Weight: 434.6 g/mol

* For research use only. Not for human or veterinary use.

N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide - 904825-90-7

Specification

CAS No. 904825-90-7
Molecular Formula C24H26N4O2S
Molecular Weight 434.6 g/mol
IUPAC Name N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Standard InChI InChI=1S/C24H26N4O2S/c29-31(30,22-11-10-18-6-1-2-7-19(18)17-22)27-21-9-5-8-20(16-21)23-12-13-24(26-25-23)28-14-3-4-15-28/h5,8-13,16-17,27H,1-4,6-7,14-15H2
Standard InChI Key JGUULSMYWXTKTD-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CC=CC(=C3)C4=NN=C(C=C4)N5CCCC5
Canonical SMILES C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CC=CC(=C3)C4=NN=C(C=C4)N5CCCC5

Introduction

N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound featuring a pyridazine ring substituted with a pyrrolidine group and a sulfonamide group attached to a tetrahydronaphthalene moiety. This compound has garnered interest due to its potential pharmacological activities and applications in various scientific fields.

Synthesis and Preparation Methods

The synthesis of this compound typically involves multiple steps, including cycloaddition and condensation reactions. A common route involves the cycloaddition of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine. Industrial production may involve scaling up these methods and optimizing reaction conditions for higher yields and purity, often employing techniques like high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions and Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Oxidation can introduce oxygen-containing functional groups, while reduction can remove these groups or reduce double bonds. Substitution reactions can replace one functional group with another. Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles and electrophiles for substitution reactions.

Scientific Research Applications

N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has applications in:

  • Chemistry: Used as a building block for synthesizing more complex molecules.

  • Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Biological Activities

Research indicates that this compound exhibits several pharmacological activities:

Biological ActivityDescription
Antimicrobial ActivitySimilar compounds have shown effectiveness against various bacterial strains.
Anti-inflammatory EffectsSulfonamides often demonstrate anti-inflammatory properties by inhibiting pathways involved in inflammation.
Antitumor PotentialCompounds with similar structures have been evaluated for their anticancer properties.

Comparative Analysis with Similar Compounds

CompoundStructureBiological Activity
Pyrazolo[1,5-a]pyridin-3-yl pyridazinonesSimilar core structureAntimicrobial and anticancer properties
Pyridazine derivativesVarious substitutionsAnti-inflammatory and antitumor effects

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